molecular formula C13H16ClN3 B2830621 N4-Phenethylpyridine-3,4-diamine hydrochloride CAS No. 2850-95-5

N4-Phenethylpyridine-3,4-diamine hydrochloride

Cat. No.: B2830621
CAS No.: 2850-95-5
M. Wt: 249.74
InChI Key: JVEAGRWQLDVOBX-UHFFFAOYSA-N
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Description

N4-Phenethylpyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula C13H15N3·HCl. It is known for its potential therapeutic applications and has gained significant attention in scientific research . This compound is characterized by the presence of a phenethyl group attached to a pyridine ring, which is further substituted with two amino groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Phenethylpyridine-3,4-diamine hydrochloride typically involves the reaction of pyridine derivatives with phenethylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N4-Phenethylpyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, quinones, and various amine compounds .

Scientific Research Applications

N4-Phenethylpyridine-3,4-diamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Phenethylpyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in scientific research .

Properties

IUPAC Name

4-N-(2-phenylethyl)pyridine-3,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11;/h1-5,7-8,10H,6,9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEAGRWQLDVOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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